molecular formula C22H28N2O3 B2394145 3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide CAS No. 953971-54-5

3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide

Cat. No.: B2394145
CAS No.: 953971-54-5
M. Wt: 368.477
InChI Key: MFVSHUBHANYYGG-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications. It has a molecular weight of 401.5 g/mol.

Preparation Methods

The synthesis of 3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . Another approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions, using lithium diisopropylamide (LDA) as a base .

Chemical Reactions Analysis

3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common reagents used in these reactions include organolithium and organomagnesium reagents, which are known for their strong nucleophilic properties . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Medicine: It is being explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by modulating specific biochemical processes.

Comparison with Similar Compounds

3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can be compared with other benzamide derivatives. Similar compounds include:

  • N-butylbenzamide
  • N,N-dibutylbenzamide
  • N,N-diethylbenzenesulfonamide

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Biological Activity

3-Methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a methoxy group and a phenylmorpholine moiety. Its structural formula can be represented as follows:

C19H26N2O2\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_2

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound may involve:

  • Receptor Interaction : The phenylmorpholine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : The benzamide core could inhibit specific enzymes, leading to modulation of metabolic processes.

Further studies are required to elucidate the exact molecular targets and pathways involved.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Some derivatives show significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Potential therapeutic applications in reducing inflammation have been noted.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryPotential reduction in inflammatory markers
Enzyme InhibitionPossible inhibition of key metabolic enzymes

Case Studies and Research Findings

  • Anticancer Studies :
    • A study reported that derivatives of similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity. For instance, some derivatives showed IC50 values as low as 1.14μM1.14\mu M against renal cancer cells .
  • Mechanistic Insights :
    • Flow cytometry assays indicated that certain derivatives could induce apoptosis in cancer cells through caspase activation, suggesting a mechanism involving programmed cell death .
  • Comparative Analysis :
    • When compared to other compounds with similar structures, this compound showed unique properties that may enhance its efficacy in therapeutic applications, particularly in targeting specific cancer types .

Properties

IUPAC Name

3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-11-7-10-19(16-20)22(25)23-12-5-6-13-24-14-15-27-21(17-24)18-8-3-2-4-9-18/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVSHUBHANYYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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